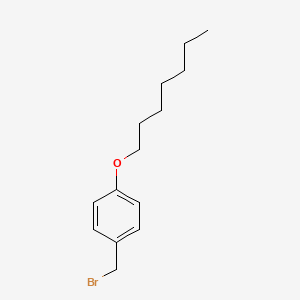

Benzene, 1-(bromomethyl)-4-(heptyloxy)-

Übersicht

Beschreibung

Benzene, 1-(bromomethyl)-4-(heptyloxy)-: is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a bromomethyl group at the 1-position and a heptyloxy group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)- can be achieved through a multi-step process involving the bromination of a benzene derivative followed by the introduction of a heptyloxy group. One common method involves the bromination of toluene to form benzyl bromide, which is then reacted with heptyl alcohol in the presence of a base to yield the desired compound.

Industrial Production Methods: Industrial production of Benzene, 1-(bromomethyl)-4-(heptyloxy)- typically involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Benzene, 1-(bromomethyl)-4-(heptyloxy)- undergoes electrophilic substitution reactions, where the bromomethyl group can be replaced by other substituents. Common reagents include halogen carriers like aluminum bromide (AlBr3) or iron(III) bromide (FeBr3).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Major Products Formed:

- Substitution reactions typically yield various benzene derivatives depending on the substituent introduced.

- Oxidation reactions produce alcohols or carboxylic acids.

- Reduction reactions result in the formation of methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Benzene, 1-(bromomethyl)-4-(heptyloxy)- serves as a crucial intermediate in organic synthesis. Its bromomethyl group can be substituted with various functional groups, enabling the creation of complex organic molecules tailored for specific applications. This property is particularly useful in developing new materials with desired physical and chemical properties.

Materials Science

The compound's structural characteristics suggest potential applications in materials science. The elongated shape and presence of both polar (ether linkage) and non-polar (heptyl chain) regions indicate possible liquid crystalline behavior. Liquid crystals are essential for applications in displays and optical sensors due to their unique optical properties. Research is ongoing to confirm these behaviors and explore their practical uses.

Organic Electronics

Given its aromatic nature and functional groups, Benzene, 1-(bromomethyl)-4-(heptyloxy)- is considered a candidate building block for organic electronics. Incorporating this compound into conjugated polymers could lead to advancements in organic light-emitting diodes (OLEDs) and organic solar cells, enhancing the efficiency and performance of these devices.

Biological Research

The compound shows promise in biological research due to its potential interactions with various biological targets. Studies indicate that it may exhibit biological activity similar to other brominated benzene derivatives, making it a candidate for drug development. The electrophilic nature of the bromomethyl group facilitates covalent bonding with nucleophilic sites on target biomolecules, which is crucial for therapeutic applications.

Recent studies have highlighted the compound's potential in various applications:

- Liquid Crystalline Behavior : Investigations into the liquid crystalline properties of similar compounds have shown that variations in alkyl chain length can significantly affect phase behavior and optical characteristics.

- Drug Development : Research has focused on brominated benzene derivatives as potential inhibitors for bacterial virulence factors. The electrophilic nature of these compounds allows them to interact effectively with bacterial proteins involved in pathogenicity .

- Organic Electronics : Studies on polymer blends incorporating similar benzene derivatives have demonstrated enhanced charge transport properties, suggesting that Benzene, 1-(bromomethyl)-4-(heptyloxy)- could contribute positively to the development of more efficient electronic devices .

Wirkmechanismus

The mechanism of action of Benzene, 1-(bromomethyl)-4-(heptyloxy)- involves its interaction with molecular targets through electrophilic substitution reactions. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to various biological and chemical effects, depending on the specific target and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

- Benzene, 1-(bromomethyl)-4-(methoxy)-

- Benzene, 1-(bromomethyl)-4-(ethoxy)-

- Benzene, 1-(bromomethyl)-4-(propoxy)-

Comparison: Benzene, 1-(bromomethyl)-4-(heptyloxy)- is unique due to the presence of a heptyloxy group, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. The longer heptyloxy chain increases the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are desired for enhanced performance or specific interactions.

Biologische Aktivität

Benzene, 1-(bromomethyl)-4-(heptyloxy)-, also known as 4-(bromomethyl)heptylbenzene, is an organic compound characterized by a benzene ring with a bromomethyl group and a heptyloxy group attached. Its unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, synthesizing findings from various research studies and case analyses.

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 297.23 g/mol

- Structure : The compound features a bromine atom attached to a carbon chain of seven carbon atoms (heptyl) through an ether linkage, influencing its solubility and reactivity.

Biological Activity Overview

The biological activity of Benzene, 1-(bromomethyl)-4-(heptyloxy)- can be categorized into several key areas:

- Antimicrobial Activity : The presence of the bromomethyl group enhances the compound's ability to interact with microbial membranes, potentially leading to its use as an antimicrobial agent.

- Anticancer Properties : Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications in drug development.

Antimicrobial Activity

A study focusing on structurally related compounds demonstrated that derivatives with bromomethyl groups showed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticancer Activity

In vitro tests on cancer cell lines reveal that Benzene, 1-(bromomethyl)-4-(heptyloxy)- exhibits cytotoxicity similar to other phenolic compounds. For instance:

- IC50 Values : A related compound showed an IC50 value of approximately 134 μM against Taq DNA polymerase, indicating potential as an antiproliferative agent .

- Cell Lines Tested : Various studies have tested this compound against HCT-116 (colorectal cancer) and HEK 293 (human embryonic kidney) cell lines, showing promising results in inhibiting proliferation.

Comparative Analysis Table

| Compound Name | Structure Description | Similarity Index |

|---|---|---|

| 4-Bromobenzyl alcohol | Hydroxyl group instead of heptyl chain | 0.95 |

| 4-Bromobenzyl acetate | Acetate group instead of heptyl chain | 0.90 |

| ((6-Bromohexyl)oxy)methylbenzene | Hexyl chain instead of heptyl | 1.00 |

| ((3-Bromopropoxy)methyl)benzene | Shorter propyl chain | 0.84 |

This table illustrates the structural diversity among compounds similar to Benzene, 1-(bromomethyl)-4-(heptyloxy)- and highlights the potential variations in biological activity based on structural modifications.

The biological activity attributed to Benzene, 1-(bromomethyl)-4-(heptyloxy)- is likely due to:

- Nucleophilic Substitution : The bromomethyl group can participate in nucleophilic substitution reactions, which may lead to the formation of more reactive intermediates capable of interacting with biological targets.

- Hydrophobic Interactions : The heptyloxy chain increases hydrophobicity, enhancing membrane permeability and interactions with lipid bilayers in microbial cells.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-heptoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAJPCDOCRJXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576779 | |

| Record name | 1-(Bromomethyl)-4-(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103481-66-9 | |

| Record name | 1-(Bromomethyl)-4-(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.